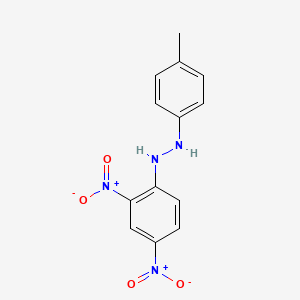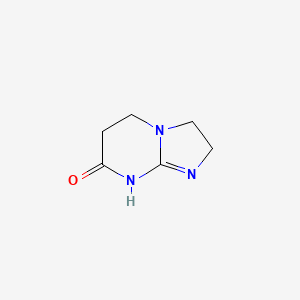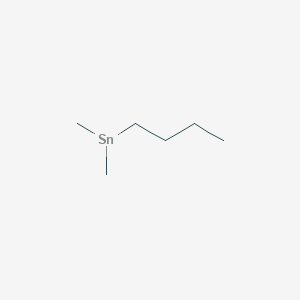![molecular formula C12H8ClN3O B14475718 6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine CAS No. 65610-18-6](/img/structure/B14475718.png)
6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1.2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and pharmaceutical research. The presence of chlorine and phenyl groups in its structure enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1.2-b]pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth and proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1.2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1.2-c]pyrimidine: Studied for its anticancer activity.
Imidazo[1.2-b]pyridazine: Similar in structure but with different substituents.
Uniqueness
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
65610-18-6 |
|---|---|
Molekularformel |
C12H8ClN3O |
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
6-chloro-1-oxido-2-phenylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C12H8ClN3O/c13-11-6-7-12-15(14-11)8-10(16(12)17)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
SAMDXDDCMIZXIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=[N+]2[O-])C=CC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
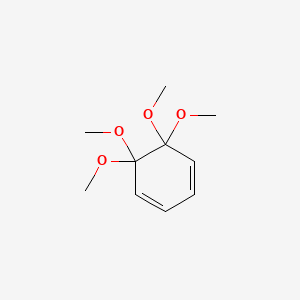
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)




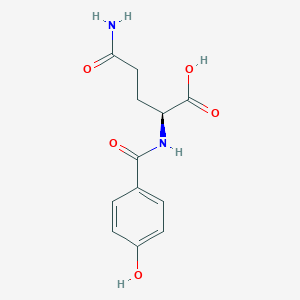

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
